

Physical and chemical properties of 4-(4-Fluorobenzyloxy)benzyl alcohol

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Compound of Interest

Compound Name: 4-(4-Fluorobenzyloxy)benzyl alcohol

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An In-depth Technical Guide to 4-(4-Fluorobenzyloxy)benzyl alcohol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **4-(4-Fluorobenzyloxy)benzyl alcohol**, a specialized organic compound with significant potential in pharmaceutical and materials science research. While direct literature on this specific molecule is not abundant, its structural motifs—a benzyl alcohol core and a fluorinated benzyl ether—are well-studied. This document will, therefore, leverage established chemical principles and data from analogous compounds to provide a robust guide for researchers, scientists, and drug development professionals. We will cover its physicochemical properties, a detailed synthesis protocol, expected spectroscopic signatures, chemical reactivity, potential applications, and essential safety guidelines.

Introduction and Chemical Identity

4-(4-Fluorobenzyloxy)benzyl alcohol, with the IUPAC name (4-((4-fluorobenzyl)oxy)phenyl)methanol, is an aromatic compound featuring a benzyl alcohol moiety ether-linked to a 4-fluorobenzyl group. The presence of the fluorine atom is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]} This compound

serves as a valuable intermediate, combining the reactive primary alcohol of benzyl alcohol with the modified electronic properties imparted by the fluorinated ether.

Below is a diagram illustrating the chemical structure of **4-(4-Fluorobenzyloxy)benzyl alcohol**.

Caption: Chemical Structure of **4-(4-Fluorobenzyloxy)benzyl alcohol**

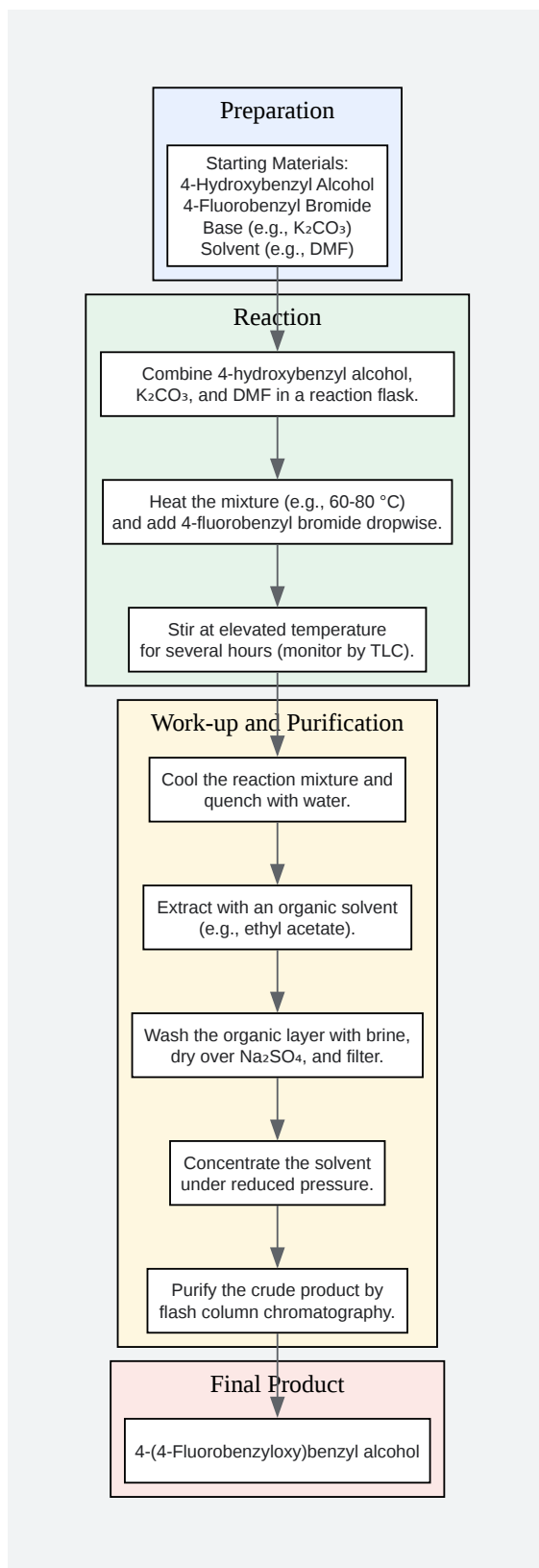
Physicochemical Properties

Direct experimental data for **4-(4-Fluorobenzyloxy)benzyl alcohol** is not readily available. The following properties are predicted based on the known values of its constituent precursors, 4-hydroxybenzyl alcohol[3][4][5] and 4-fluorobenzyl alcohol[6][7][8], as well as the related compound 4-benzyloxybenzyl alcohol.[9][10]

| Property | Predicted Value | Rationale and References |
|-------------------|--|---|
| Molecular Formula | C ₁₄ H ₁₃ FO ₂ | Derived from its chemical structure. |
| Molecular Weight | 232.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to 4-benzyloxybenzyl alcohol.[9] |
| Melting Point | 80-95 °C | Expected to be in a similar range to 4-benzyloxybenzyl alcohol (85-92 °C).[9] |
| Boiling Point | > 300 °C | Significantly higher than its precursors due to increased molecular weight. |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol), sparingly soluble in water. | Similar to other benzyl ethers and alcohols.[3][11] |
| pKa | ~16 (alcoholic OH) | Typical for a primary benzyl alcohol. |

Synthesis and Purification

The most direct and logical route for the synthesis of **4-(4-Fluorobenzyloxy)benzyl alcohol** is the Williamson ether synthesis.[12][13] This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide in an S_N2 reaction. In this case, 4-hydroxybenzyl alcohol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide.



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Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

- **Reaction Setup:** To a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a moderate base like potassium carbonate (K_2CO_3 , 1.5 eq.).
- **Addition of Alkyl Halide:** Stir the mixture at room temperature for 30 minutes, then add 4-fluorobenzyl bromide (1.1 eq.) dropwise.
- **Reaction Progression:** Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **4-(4-Fluorobenzyloxy)benzyl alcohol**.

Spectroscopic Analysis

The structural confirmation of the synthesized **4-(4-Fluorobenzyloxy)benzyl alcohol** can be achieved through various spectroscopic techniques. The expected spectral data are as follows:

- **1H NMR Spectroscopy:**
 - **Aromatic Protons:** Two sets of doublets (an AA'BB' system) between δ 6.8-7.5 ppm, corresponding to the four protons on each of the two aromatic rings.
 - **Benzylic Methylene (Ether):** A singlet at approximately δ 5.0 ppm for the two protons of the -OCH₂- group.

- Benzylic Methylene (Alcohol): A singlet at around δ 4.6 ppm for the two protons of the -CH₂OH group.
- Alcohol Proton: A broad singlet (variable chemical shift) for the -OH proton.
- ¹³C NMR Spectroscopy:
 - Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm. The carbon attached to the fluorine will show a characteristic large coupling constant.
 - Benzylic Methylene (Ether): A signal around δ 70 ppm.
 - Benzylic Methylene (Alcohol): A signal around δ 65 ppm.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.
 - C-H Stretch (Aromatic): Peaks around 3030-3100 cm⁻¹.
 - C-O Stretch (Ether and Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ region.
 - C-F Stretch: A strong band around 1220 cm⁻¹.
- Mass Spectrometry (MS):
 - The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 232.25).

Chemical Reactivity and Potential Transformations

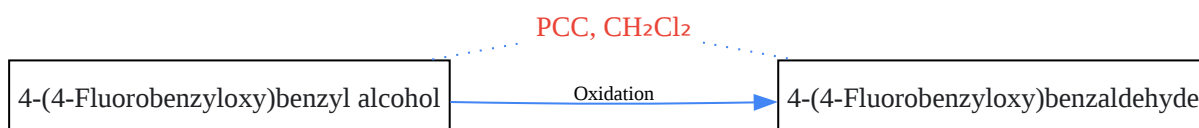
4-(4-Fluorobenzyloxy)benzyl alcohol possesses two primary reactive sites: the hydroxyl group and the benzylic positions.

- Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde, 4-(4-fluorobenzyloxy)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid with stronger oxidants such as

potassium permanganate (KMnO₄). It can also undergo esterification or etherification reactions.

- **Ether Linkage Stability:** The benzyl ether linkage is generally stable to many reaction conditions but can be cleaved under specific conditions, such as catalytic hydrogenolysis.

Below is a diagram illustrating a key transformation of the title compound.



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Caption: Oxidation of the primary alcohol.

Applications in Research and Drug Development

While specific applications for **4-(4-Fluorobenzyloxy)benzyl alcohol** are not documented, its structural features suggest its utility in several areas:

- **Pharmaceutical Intermediate:** The introduction of a 4-fluorobenzyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.^{[14][15][16]} This molecule can serve as a building block for more complex drug candidates.
- **Protecting Group Chemistry:** The 4-fluorobenzyloxy group could potentially be developed as a protecting group for phenols, with cleavage conditions tailored by the electronic effects of the fluorine atom.^[17]
- **Materials Science:** Benzyl alcohol derivatives are used in the synthesis of polymers and resins.^[9] The fluorine atom can impart desirable properties such as thermal stability and chemical resistance to these materials.^[1]

Safety and Handling

No specific safety data is available for **4-(4-Fluorobenzyloxy)benzyl alcohol**. Therefore, precautions should be based on the known hazards of its precursors and related compounds.

- General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. [\[18\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[19\]](#)
- Hazards of Precursors:
 - 4-Hydroxybenzyl Alcohol: May cause skin and eye irritation.[\[4\]](#)
 - 4-Fluorobenzyl Bromide: Corrosive and causes severe skin burns and eye damage.[\[20\]](#) It is also a lachrymator.
- First Aid Measures:
 - Skin Contact: Immediately flush with plenty of water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Inhalation: Move to fresh air.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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